
Fmoc-beta,beta-diMe-L-Orn(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta,beta-diMe-L-Orn(Boc)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyloxycarbonyl (Boc) protecting group on the side chain of the ornithine residue. The compound is notable for its beta,beta-dimethyl substitution, which can influence the steric and electronic properties of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-ornithine using the Fmoc group. This is typically achieved by reacting L-ornithine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Beta,beta-Dimethylation: The beta,beta-dimethylation of the L-ornithine is carried out using a suitable alkylating agent under controlled conditions to ensure selective substitution.
Boc Protection: The side chain amino group is then protected with the Boc group by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing automated peptide synthesizers for efficiency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is carried out using acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: It participates in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides in the presence of coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, or EDC in the presence of bases like N-methylmorpholine (NMM).
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields beta,beta-diMe-L-Orn.
Peptide Products: Coupling reactions result in the formation of peptides with beta,beta-diMe-L-Orn residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used in the synthesis of peptides with enhanced stability and unique structural properties due to the beta,beta-dimethyl substitution.
Biology:
Protein Engineering: Incorporated into proteins to study the effects of steric hindrance on protein folding and function.
Medicine:
Drug Development: Investigated for its potential in developing peptide-based therapeutics with improved pharmacokinetic properties.
Industry:
Biotechnology: Utilized in the production of specialized peptides for research and industrial applications.
Mechanism of Action
Mechanism:
Steric Effects: The beta,beta-dimethyl substitution introduces steric hindrance, affecting the conformation and stability of peptides.
Protecting Groups: The Fmoc and Boc groups protect the amino and side chain groups during synthesis, preventing unwanted reactions.
Molecular Targets and Pathways:
Peptide Bonds: The compound targets peptide bonds during coupling reactions, facilitating the formation of longer peptide chains.
Comparison with Similar Compounds
Fmoc-L-Orn(Boc)-OH: Lacks the beta,beta-dimethyl substitution, resulting in different steric and electronic properties.
Fmoc-beta,beta-diMe-L-Lys(Boc)-OH: Similar structure but with a lysine residue instead of ornithine, affecting its reactivity and applications.
Uniqueness:
Steric Hindrance: The beta,beta-dimethyl substitution provides unique steric properties, influencing peptide stability and conformation.
Versatility: The dual protection with Fmoc and Boc groups allows for selective deprotection and versatile synthetic applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-15-14-27(4,5)22(23(30)31)29-25(33)34-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,28,32)(H,29,33)(H,30,31)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIFWGQNTWZRC-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
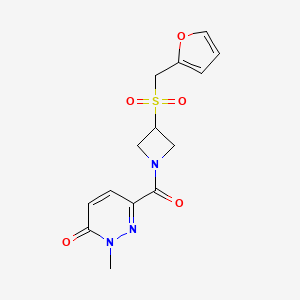
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)
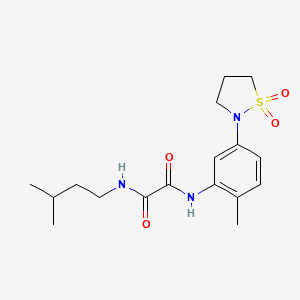
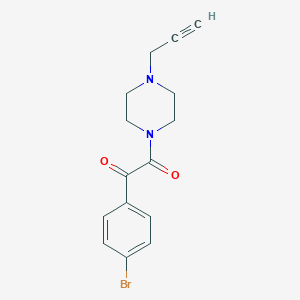
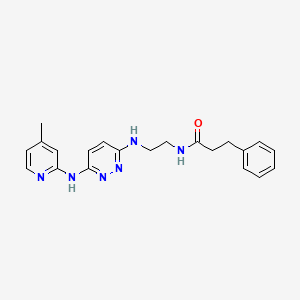
![N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2733004.png)
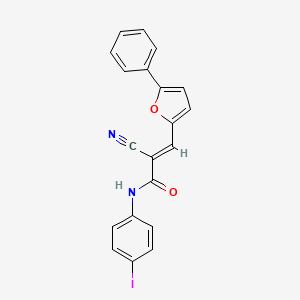
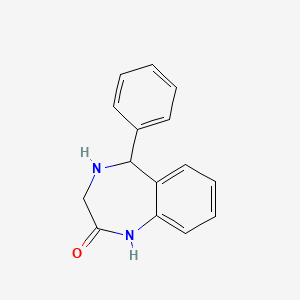
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)
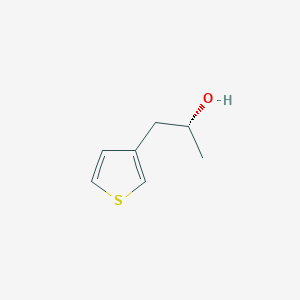
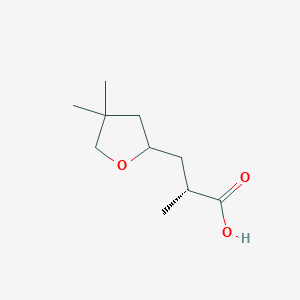
![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)


